REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[C:4]([I:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](I)[CH3:17]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([I:9])[C:5]([O:8][CH2:16][CH3:17])=[CH:6][N:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=N1)O)I
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4.7 mL
|
Type
|
reactant
|
Smiles
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C(C)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool the mixture to room temperature
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Type
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FILTRATION
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Details
|
filter
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=C(C(=C1)I)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |